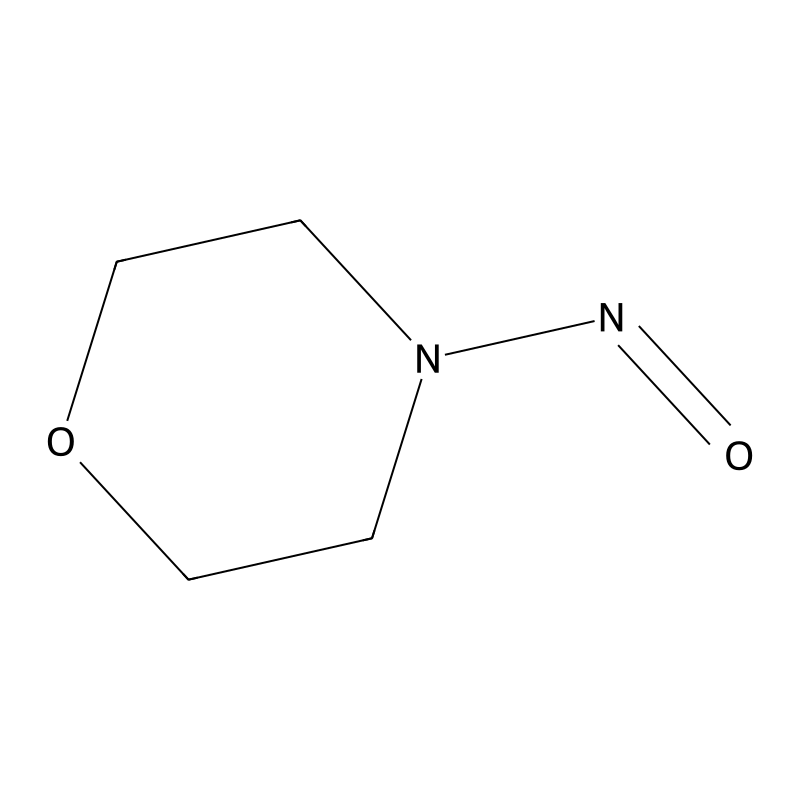

N-Nitrosomorpholine

Content Navigation

CAS Number

Product Name

IUPAC Name

Molecular Formula

Molecular Weight

InChI

InChI Key

SMILES

solubility

Soluble in organic solvents

Miscible in water in all proportions

Canonical SMILES

N-Nitrosomorpholine is an organic compound classified as a nitrosamine, characterized by the presence of a nitroso group attached to a morpholine ring. It appears as a pale yellow, sand-like powder and has the chemical formula C₄H₈N₂O₂. This compound is primarily known for its carcinogenic and mutagenic properties, making it a significant concern in various industries, particularly those involving rubber manufacturing and tobacco products .

N-Nitrosomorpholine is recognized for its potent carcinogenic effects. Studies have demonstrated that it can induce DNA damage through the formation of reactive oxygen species and compounds that crosslink DNA. Its metabolic activation primarily occurs via cytochrome P450 enzymes, leading to the formation of various metabolites that further contribute to its carcinogenic potential. In animal models, exposure to N-Nitrosomorpholine has been linked to liver, kidney, and lung cancers .

The synthesis of N-Nitrosomorpholine typically involves the following methods:

- Nitrosation of Morpholine: This is the most common method, where morpholine reacts with nitrous acid.

- Dimorpholinomethane Reaction: Another method involves treating dimorpholinomethane with fuming nitric acid to produce N-Nitrosomorpholine .

- Electrochemical Methods: Recent studies have explored anodic oxidation techniques for synthesizing related compounds like alpha-acetoxy-N-nitrosomorpholine .

N-Nitrosomorpholine shares structural and functional similarities with several other nitrosamines. Here are some notable compounds for comparison:

| Compound Name | Structure Similarity | Carcinogenic Potential | Common Sources |

|---|---|---|---|

| N-Nitrosodiethylamine | Yes | High | Processed meats |

| N-Nitroso-N-methylurea | Yes | High | Agricultural chemicals |

| N-Nitrosoaniline | Yes | High | Dyes and pigments |

| N-Nitrosopiperidine | Yes | High | Tobacco products |

Uniqueness of N-Nitrosomorpholine

What distinguishes N-Nitrosomorpholine from these similar compounds is its specific metabolic pathway involving morpholine derivatives and its particular association with rubber manufacturing processes. Additionally, while many nitrosamines are derived from secondary amines, N-Nitrosomorpholine's unique formation from morpholine highlights its distinct industrial relevance and health risks associated with exposure in specific occupational settings .

Physical Description

Yellow solid; mp = 29 deg C; [Merck Index] Crystals; [MSDSonline]

Yellow crystals. Golden liquid with many crystals at 68 °F.

Color/Form

XLogP3

Hydrogen Bond Acceptor Count

Exact Mass

Monoisotopic Mass

Boiling Point

224-224.5 °C at 747 mm Hg

BP: 139-140 °C at 25 mm Hg

435 °F at 747 mmHg

Heavy Atom Count

Decomposition

Melting Point

29 °C

84 °F

UNII

Vapor Pressure

0.03 [mmHg]

25 mmHg

Absorption Distribution and Excretion

Male CD-1 mice were exposed to a nominal concentration of 20 ppm of 15N-nitrogen dioxide ((15)NO2) for 6 hr/day for 4 days and for 2 hr on the day 5, and to 1 g morpholine/kg body wt by gavage daily for five consecutive days. N-Nitrosomorpholine (NMOR) was found in whole mice, stomachs, skins with hair, and remains. ... The average whole mouse weighed 27.6 g and contained a total of 3903 ng of N-nitrosomorpholine. The concentration of N-nitrosomorpholine was highest in the skin, next highest in the stomach, and lowest in the remains. ... GC-MS analysis served to distinguish between the N-nitrosomorpholine of (15)N-nitrogen dioxide origin and that of other origin. ... In the stomach 73% was identified as (14) N-nitrosomorpholine, representing 1.6% of the total N-nitrosomorpholine in the mouse, and 27% as (15) N-nitrosomorpholine, representing 0.6% of the total N-nitrosomorpholine in the mouse. ...

Metabolism Metabolites

N-nitrosomorpholine is converted into N-nitroso-2-hydroxymorpholine by rat liver microsomes. The only urinary metabolite definitely identified was N-nitrosodiethanolamine.

After ip injection of 400 mg/kg body wt (3-(14)C)-NMOR to rats, 3.3% of label was excreted as (14)CO2 and 81% in urine over 24 hr; 24% of radioactivity was recovered as unchanged NMOR and 15% as N-nitrosodiethanolamine.

It has been shown in vitro with human acidic gastric juice, the nitrosomorpholine (NMOR) formation from small doses of precursors (sodium nitrite and morpholine) with a significant difference relative to the control. The presented data suggest the possibility of the nitrosation reaction in the human gastric juice under hypo- and anacidic conditions. ...

The metabolism of Nitrosomorpholine by rat liver microsomes gave acetaldehyde, formaldehyde, glyoxal and N-nitroso-2-hydroxymorpholine. Oxidation of N-nitrosomorpholine by Fenton's reagent gave acetaldehyde, glycolaldehyde, glyoxal, (2-hydroxyethoxy)acetaldehyde and N-nitroso-2-hydroxymorpholine. N-Nitroso-3-hydroxymorpholine, in water, gave mainly acetaldehyde, with glycolaldehyde, (2-hydroxyethoxy)acetaldehyde and glyoxal. These observations indicated the probability of 3-hydroxylation in the biological and chemical oxidations.

Wikipedia

Use Classification

Hazard Classes and Categories -> Carcinogens, Mutagens

Methods of Manufacturing

Analytic Laboratory Methods

Method: OSHA 17; Procedure: gas chromatography using a chemiluminescence detector; Analyte: N-nitrosomorpholine; Matrix: air; Detection Limit: 116 ppt (0.6 ug/cu m).

Method: OSHA 27; Procedure: gas chromatography with thermal energy analyzer detection; Analyte: N-nitrosomorpholine; Matrix: air; Detection Limit: reliable quantitation limit 0.042 ppb (0.20 ug/cu m).

Method: EPA-EAD 1625; Procedure: gas chromatography/mass spectrometry; Analyte: N-nitrosomorpholine; Matrix: water; Detection Limit: not provided.

For more Analytic Laboratory Methods (Complete) data for N-NITROSOMORPHOLINE (7 total), please visit the HSDB record page.

Storage Conditions

Interactions

The effect of cysteamine (2-aminoethanethiol hydrochloride) on hepatocarcinogenesis induced by N-nitrosomorpholine was investigated in male Sprague-Dawley rats. 20 rats received alternate day sc injections of cysteamine, and beginning in exptl wk 3 were given drinking water containing 250 mg/l NMOR for 8 wk. Controls (n= 20) received saline sc. By wk 18, all rats that had received cysteamine had body and liver wt that were slightly increased over those of sodium chloride treated rats. Pre-neoplastic and neoplastic lesions staining positive for gamma-glutamyl transpeptidase or glucose-6-phosphate dehydrogenase were examined by histochemical techniques. In wk 18, quantitative histological analysis showed that prolonged administration /of/ cysteamine resulted in a significant reduction in the number of gamma-glutamyl transpeptidase-positive and glucose-6-phosphate dehydrog enase-positive hepatic lesions (from 31.4/sq cm for saline controls to 3 to 15.9/sq cm, respectively). Histologically, hepatocellular carcinomas were significantly fewer and smaller in gamma-glutamyl transpeptidase-positive and glucose-6-phosphate dehydrogenase-positive lesions in rats treated with cysteamine than in untreated rats. Admin of cysteamine also caused a significant decr in the liver norepinephrine concn and in the labeling indices of pre-neoplastic lesions and the surrounding liver.

Effects of 3,4,3',4'-tetrachlorobiphenyl on glucose-6-phosphatase (G6Pase)-altered hepatic foci of N-nitrosomorpholine treated B6C3F1 mice were investigated. 3,4,3',4'-Tetrachlorobiphenyl was chosen as a selective 3-methylcholanthrene-type inducer and tumor promoter. To initiate hepatocarcinogenesis, mice were treated with N-nitrosomorpholine (160 mg/L, in drinking water for 7 weeks), as in previous studies with the rat model. After a treatment-free interval of 22 weeks, 3,4,3'-4'-tetrachlorobiphenyl was administered (5 x 50 mg/kg, every 3 days), and liver foci were analysed 10 weeks after the start of 3,4,3',4'-tetrachlorobiphenyl treatment. The number of G6Pase-negative and -positive foci per liver was markedly diminished following 3,4,3',4'-tetrachlorobiphenyl treatment (to 32% and 57%, respectively). On the other hand, the mean volume of the remaining G6Pase-altered foci was enhanced, owing to an increase in the percentage of foci of large size (greater than 0.5 sq mm). Throughout the experimental period of 39 weeks prolonged liver injury due to N-nitrosomorpholine and 3,4,3',4'-tetrachlorobiphenyl treatment was demonstrated by histology and by elevated serum levels of glutamate-oxaloacetate transaminase. In contrast to the rat system, 3,4,3',4'-tetrachlorobiphenyl exhibited opposing effects on liver foci in the mouse model: (a) moderate tumor-promoting effects and (b) cytotoxic effects in N-nitrosomorpholine injured liver, leading to decreased numbers of liver foci.

The effects of oral fructose on hepatocarcinogenesis were investigated. Carcinogenesis was induced in male Sprague-Dawley rats by application of N-nitrosomorpholine for 7 weeks. Afterwards, the animals received fructose in the drinking water (120 g/L) and food ad libitum (group I) or tap water and food ad libitum (group II). The incidence of hepatocellular carcinoma in rats treated with N-nitrosomorpholine plus fructose was 46% as compared to 24% in animals receiving N-nitrosomorpholine alone (P < 0.05). There was no difference in the incidences of other malignancies between the groups (group I: 32.1%, group II: 32.0%). Morphometric evaluation of preneoplastic liver lesions indicated the enhancing effect of the fructose treatment several months before malignant tumors appeared. As early as 6 weeks after treatment the hepatic parenchyma occupied by focal lesions was increased from 6.7% in the animals which had received N-nitrosomorpholine alone to 8.5% (P < 0.05) in animals having received N-nitrosomorpholine plus fructose. This increase was predominantly caused by an increase in glycogen storing foci (P < 0.0005). In addition, the fructose treatment caused a histochemically detectable increase in the activity of glucose-6-phosphatase and glucose-6-phosphate dehydrogenase in both the hepatocytes of the focal lesions and the surrounding parenchyma. In the N-nitrosomorpholine plus fructose group the activity of the glucose-6-phosphatase in the foci was frequently approximately equal to the activity in the parenchyma of untreated controls.

For more Interactions (Complete) data for N-NITROSOMORPHOLINE (15 total), please visit the HSDB record page.

Stability Shelf Life

LIGHT-SENSITIVE, ESP TO UV LIGHT; PHOTOCHEMICALLY REACTIVE.

Dates

N-nitrosomorpholine behavior in sewage treatment plants and urban rivers

Bo Zhao, Norihide Nakada, Kohei Okumura, Jiajun Zhou, Hiroaki TanakaPMID: 31344505 DOI: 10.1016/j.watres.2019.114868

Abstract

The seasonal and diurnal patterns of N-nitrosomorpholine (NMOR) and its formation potential (NMOR FP) were examined with water samples taken from five outlets of four sewage treatment plants (STPs), seven main stream sites, and five tributary sites in the Yodo River basin. STPs were shown to be the main sources of downstream NMOR load. The highest NMOR levels were found in the discharge from one STP (26.4-171 ng/L). Continuous sequential samplings over a period of 24 h at this STP revealed that NMOR flux at the influent point fluctuated in both summer (0.4-3.2 g/h) and winter (0.3-5.4 g/h), while it was steady in the effluent. In addition, levels of NMOR remained stable during the biological treatment and disinfection processes. The present research demonstrated that NMOR could be formed from morpholine (MOR) in raw sewage treated by this STP, with a possible mechanism being formaldehyde-catalyzed nitrosation of MOR by nitrites, prior to raw sewage entering the STP. This implies that the NMOR detected here might not be a disinfection byproduct per se under low-chlorine disinfection (around 1.0 mg/L), but is primarily a contaminant that is difficult to remove during sewage treatment. NMOR attenuated significantly in the rivers in the daytime with production of MOR, but persisted during nights, which demonstrated the importance of monitoring NMOR levels in the water environment during periods of low UV intensity, especially nights.Distribution of N-nitrosamines in drinking water and human urinary excretions in high incidence area of esophageal cancer in Huai'an, China

Chao Zhao, Qiang Lu, Yun Gu, Enchun Pan, Zhongming Sun, Hu Zhang, Jingjing Zhou, Ying Du, Ying Zhang, Yuanmei Feng, Ran Liu, Yuepu Pu, Lihong YinPMID: 31260869 DOI: 10.1016/j.chemosphere.2019.06.124

Abstract

The Huai'an area in Jiangsu Province of East China is an endemic region of esophageal cancer (EC). The regional heterogeneity of EC suggests that the levels of potential carcinogens might vary throughout the environment. It has been suggested that the most likely carcinogens related to EC are a group known as the N-nitrosamines. In this study, we measured the concentrations of nine nitrosamines in drinking water and human urine in two areas in China, one with a high incidence of EC (Huai'an) and one with a low incidence (Nanjing). Among the nine target analytes, N-nitrosodi-n-propylamine (NDPA), N-nitrosodibutylamine (NDBA), N-nitrosopyrrolidine (NPyr), N-nitrosodiethylamine (NDEA) and N-nitrosomorpholine (NMor) occurred at higher concentrations in drinking water in the high incidence area. Inhabitants from the high incidence area also had urinary excretions with significantly higher concentrations of NDEA, NDBA, N-nitrosopiperidine (NPip) and N-nitrosodiphenylamine (NDPhA). These findings indicated that people in the high EC incidence area were exposed to higher levels of nitrosamines. However, the association between the incidence of EC and nitrosamines exposure will need to be evaluated in more detail.N-nitrosomorpholine in potable reuse

Caitlin M Glover, Edgard M Verdugo, Rebecca A Trenholm, Eric R V DickensonPMID: 30390511 DOI: 10.1016/j.watres.2018.10.010

Abstract

As potable reuse guidelines and regulations continue to develop, the presence of N-nitrosamines is a primary concern because of their associated health concerns. In this study, bench-, pilot-, and full-scale tests were conducted to focus on the occurrence and treatment of N-nitrosomorpholine (NMOR) in United States (U.S.) potable reuse systems. Out of twelve U.S. wastewater effluents collected, ambient NMOR was detected in eleven (average = 20 ± 18 ng/L); in contrast, only two of the thirteen surface water and stormwater samples had NMOR. Across all of these samples maximum formation potential by chloramination produced an average increase of 3.6 ± 1.8 ng/L. This result underscores the need to understand the sources of NMOR as it is not likely a disinfection byproduct and it is not known to be commercially produced within the U.S. At the pilot-scale, three potable reuse systems were evaluated for ambient NMOR with oxidation (i.e., chlorination and ozonation), biofiltration, and granular activated carbon (GAC). Both pre-oxidation and biofiltration were ineffective at mitigating NMOR during long-term pilot plant operation (at least eight-months). GAC adsorbers were the only pilot-scale treatment to remove NMOR; however, complete breakthrough occurred rapidly from <2000 to 10,000 bed volumes. For comparison, a full-scale reverse osmosis (RO) potable reuse system was monitored for a year and confirmed that RO effectively removes NMOR. Systematic bench-scale UV-advanced oxidation experiments were undertaken to assess the mitigation potential for NMOR. At a fluence dose of 325 ± 10 mJ/cmUV alone degraded 90% of the NMOR present. The addition of 5 mg/L hydrogen peroxide did not significantly decrease the UV dose required for one-log removal. These data illustrate that efficient NMOR removal from potable reuse systems is limited to RO or UV treatment.

Establishment of rat liver cancer cell lines with different metastatic potential

Lei Song, Jian-Gang Zhang, Long Zheng, Xu Feng, Jie Hou, Huan-Ling Zhang, Shu-Feng LiuPMID: 32433581 DOI: 10.1038/s41598-020-65338-w

Abstract

The gloomy outcome of liver cancer is mainly due to the high rates of metastasis and recurrence, even after curative resection for early stage liver cancer. Our study was conducted to find the animal model suitable for the study of liver cancer metastasis. In our study, two liver cancer cells were obtained from N-nitrosodiethylamine (DEN) and N-nitrosomorpholine (NMOR) induced rats, and they were cultivated, screened and cloning cultivated. Bionomics of cells was analyzed. The results show that 2 cells had different metastatic potentiality. They were named Wrh-f2 and Wrh-s2, and they have the characteristics of Hepatocellular carcinoma cells. The bionomics of 2 cells showed: (1) The chromosome karyotype analysis showed that the mode of Wrh-f2 was 80-83 and Wrh-s2 was 55-57; (2) AFP positive cytoplasmic staining was observed in Wrh-f2 and Wrh-s2. Cytokeratin (CK) 7 and CK8 positive staining was present in Wrh-f2. CK8 positive staining was present in Wrh-s2; (3) The numbers of Wrh-f2 and Wrh-s2 that passed through the Transwells were 98 ± 12 and 55 ± 15;(4) Wrh-f2 had the significant higher colony formation (78%) than Wrh-s2(8%) (P < 0.01). (5) The animal models generated solid tumours when 2 cells were inoculated to nude mouse and rat. And Wrh-f2 developed stable pulmonary metastasis. The established cell lines with different metastatic potential showed obvious advantages over liver cancer in mimicking the biological properties of malignant liver cancer tumors. It provided a suitable model for the mechanism of liver cancer metastasis in vivo and in vitro.An inline ion-exchange system in a chemiluminescence-based analyzer for direct analysis of N-nitrosamines in treated wastewater

Hitoshi Kodamatani, Shannon L Roback, Megan H Plumlee, Kenneth P Ishida, Hiroto Masunaga, Noboru Maruyama, Takahiro FujiokaPMID: 29691056 DOI: 10.1016/j.chroma.2018.04.030

Abstract

A newly developed, ion exchange-based inline pretreatment system was used to mitigate the effect of background constituents in natural water and treated wastewater to achieve rapid, reliable, and sensitive analysis of N-nitrosamines. The pretreatment system (anion exchange module, AEM) was incorporated into a high-performance liquid chromatograph (HPLC) coupled with a photochemical reactor (PR) and chemiluminescence (CL) detector (HPLC-PR-CL), which can analyze four hydrophilic N-nitrosamines at ng/L levels. This system requires no pre-concentration of the water sample nor the use of deuterated surrogates, unlike other conventional N-nitrosamine analytical techniques. The AEM converted anions in the eluent to hydroxide ions after HPLC separation and increased eluent pH, allowing for the subsequent photochemical reactions, which are otherwise achieved by pH conditioning with an additional dosing pump of basic chemical. The AEM also removed anionic interfering compounds (e.g. nitrate) from the samples, allowing for improved N-nitrosamine analysis in treated wastewater. The operating conditions of the AEM and PR were optimized to obtain sensitive and stable analytical performance. As a result, the lowest-concentration minimum reporting levels of N-nitrosodimethylamine, N-nitrosomorpholine, N-nitrosomethylethylamine, and N- nitrosopyrrolidine using the optimized system were 0.42, 0.54, 0.58, and 1.4 ng/L, respectively. The improved analytical method was validated by comparing the results with a conventional method based on gas chromatography coupled with a mass spectrometric ion trap detector. These results indicated that HPLC-PR-CL equipped with an inline AEM can be competitively applied as a rapid analytical technique for the determination of N-nitrosamines in various water matrices.Simple quantification method for N-nitrosamines in atmospheric particulates based on facile pretreatment and GC-MS/MS

Youngmin Hong, Kyung Hwan Kim, Byoung-In Sang, Hyunook KimPMID: 28412030 DOI: 10.1016/j.envpol.2017.04.017

Abstract

Nine N-nitrosamines (i.e., N-nitrosomethylamine, N-nitrosodiethylamine (NDEA), N-nitrosodimethylamine (NDMA), N-nitrosodi-n-propylamine (NDPA), N-nitrosomorpholine (NMor), N-nitrosopyrrolidine (NPyr), N-nitrosopiperidine (NPip), N-nitorosodi-n-butylamine (NDBA), and N-nitrosodiphenylamine (NDPhA) in atmospheric PMcollected in the fall season from an roadside site and a residential in Seoul, Korea have been analyzed using a newly developed method consisting of simple direct liquid extraction assisted by ultrasonication and subsequent quantification using a gas chromatography-triple quadrupole mass spectrometry (GC-TQMS). Excellent recovery values (92-100%) and method detection limits for the target compounds atmospheric PM samples could be achieved even without an evaporation step for sample concentration. The concentration of total N-nitrosamines in PM

was ranged from 0.3 to 9.4 ng m

in this study; NDMA, NDEA, NDBA, NPyr, and NMor in PM

were found to be the most frequently encountered compounds at the sampling sites. Since no industrial plant is located in Seoul, vehicle exhausts were considered major cause of the formation of nitrosamines in this study. The mechanisms how these compounds are formed and detected in the atmosphere are explained from the viewpoint of secondary organic aerosol. Considering the concentrations of N-nitrosamines and their associated potential health risks, a systematic monitoring of nitrosamines present in both ambient air and PM

including seasonal and diurnal variations of selected sites (including potential precursor sources) should be carried out in the future. The proposed sample pretreatment method along with the analytical method will definitely help us perform the monitoring study.

N-nitrosamine formation by monochloramine, free chlorine, and peracetic acid disinfection with presence of amine precursors in drinking water system

Danielle M West, Qihua Wu, Ariel Donovan, Honglan Shi, Yinfa Ma, Hua Jiang, Jianmin WangPMID: 27037659 DOI: 10.1016/j.chemosphere.2016.03.035

Abstract

In this study, the formation of eight N-nitrosamines, N-nitrosodimethylamine (NDMA), N-nitrosodiethylamine, N-nitrosomethylamine, N-nitrosodi-n-propylamine, N-nitrosodi-n-butylamine, N-Nitrosopiperidine, N-Nitrosopyrrolidine, N-Nitrosomorpholine, were systematically evaluated with respect to seven N-nitrosamine precursors (dimethylamine, trimethylamine, 3-(dimethylaminomethyl)indole, 4-dimethylaminoantipyrine, ethylmethylamine, diethylamine, dipropylamine) and three disinfectants (monochloramine, free chlorine, peracetic acid) under variable dosages, exposure times, and pH in a drinking water system. Without the presence of the seven selected N-nitrosamine precursors N-nitrosamine formation was not observed under any tested condition except very low levels of N-Nitrosopyrrolidine under some conditions. With selected N-nitrosamine precursors present N-nitrosamines formed at different levels under different conditions. The highest N-nitrosamine formation was NDMA with a maximum concentration of 1180 ng/L by monochloramine disinfection with precursors present; much lower levels of N-nitrosamines were formed by free chlorine disinfection; and no detectable level of N-nitrosamines were observed by peracetic acid disinfection except low level of N-Nitrosodi-n-propylamine under some conditions. NDMA formation was not affected by pH while four other N-nitrosamine formations were slightly affected by sample pH tested between 7 and 9, with formation decreasing with increasing pH. Monochloramine exposure time study displayed fast formation of N-nitrosamines, largely formed in four hours of exposure and maximized after seven days. This was a systematic study on the N-nitrosamine formation with the seven major N-nitrosamine precursors presence and absence under different conditions, including peracetic acid disinfection which has not been studied elsewhere.Monthly survey of N-nitrosamine yield in a conventional water treatment plant in North China

Chengkun Wang, Shuming Liu, Jun Wang, Xiaojian Zhang, Chao ChenPMID: 26702978 DOI: 10.1016/j.jes.2015.05.025

Abstract

A sampling campaign was conducted monthly to investigate the occurrence of N-nitrosamines at a conventional water treatment plant in one city in North China. The yield of N-nitrosamines in the treated water indicated precursors changed greatly after the source water switching. Average concentrations of N-nitrosodimethylamine (NDMA), N-nitrosomorpholine (NMOR), and N-nitrosopyrrolidine (NPYR) in the finished water were 6.9, 3.3, and 3.1ng/L, respectively, from June to October when the Luan River water was used as source water, while those of NDMA, N-nitrosomethylethylamine (NMEA), and NPYR in the finished water were 10.1, 4.9, and 4.7ng/L, respectively, from November to next April when the Yellow River was used. NDMA concentration in the finished water was frequently over the 10ng/L, i.e., the notification level of California, USA, which indicated a considerable threat to public health. Weak correlations were observed between N-nitrosamine yield and typical water quality parameters except for the dissolved organic nitrogen.The Epidermal Growth Factor Receptor (EGFR) Inhibitor Gefitinib Reduces but Does Not Prevent Tumorigenesis in Chemical and Hormonal Induced Hepatocarcinogenesis Rat Models

Silvia Ribback, Verena Sailer, Enrico Böhning, Julia Günther, Jaqueline Merz, Frauke Steinmüller, Kirsten Utpatel, Antonio Cigliano, Kristin Peters, Maria G Pilo, Matthias Evert, Diego F Calvisi, Frank DombrowskiPMID: 27669229 DOI: 10.3390/ijms17101618

Abstract

Activation of the epidermal growth factor receptor (EGFR) signaling pathway promotes the development of hepatocellular adenoma (HCA) and carcinoma (HCC). The selective EGFR inhibitor Gefitinib was found to prevent hepatocarcinogenesis in rat cirrhotic livers. Thus, Gefitinib might reduce progression of pre-neoplastic liver lesions to HCC. In short- and long-term experiments, administration of N-Nitrosomorpholine (NNM) or intrahepatic transplantation of pancreatic islets in diabetic (PTx), thyroid follicles in thyroidectomized (TTx) and ovarian fragments in ovariectomized (OTx) rats was conducted for the induction of foci of altered hepatocytes (FAH). Gefitinib was administered for two weeks (20 mg/kg) or three and nine months (10 mg/kg). In NNM-treated rats, Gefitinib administration decreased the amount of FAH when compared to controls. The amount of HCA and HCC was decreased, but development was not prevented. Upon all transplantation models, proliferative activity of FAH was lower after administration of Gefitinib in short-term experiments. Nevertheless, the burden of HCA and HCC was not changed in later stages. Thus, EGFR inhibition by Gefitinib diminishes chemical and hormonal also induced hepatocarcinogenesis in the initiation stage in the non-cirrhotic liver. However, progression to malignant hepatocellular tumors was not prevented, indicating only a limited relevance of the EGFR signaling cascade in later stages of hepatocarcinogenesis.Long-Term Stability of Volatile Nitrosamines in Human Urine

James A Hodgson, Tiffany H Seyler, Lanqing WangPMID: 27274026 DOI: 10.1093/jat/bkw038

Abstract

Volatile nitrosamines (VNAs) are established teratogens and carcinogens in animals and classified as probable (group 2A) and possible (group 2B) carcinogens in humans by the IARC. High levels of VNAs have been detected in tobacco products and in both mainstream and sidestream smoke. VNA exposure may lead to lipid peroxidation and oxidative stress (e.g., inflammation), chronic diseases (e.g., diabetes) and neurodegenerative diseases (e.g., Alzheimer's disease). To conduct epidemiological studies on the effects of VNA exposure, short-term and long-term stabilities of VNAs in the urine matrix are needed. In this report, the stability of six VNAs (N-nitrosodimethylamine, N-nitrosomethylethylamine, N-nitrosodiethylamine, N-nitrosopiperidine, N-nitrosopyrrolidine and N-nitrosomorpholine) in human urine is analyzed for the first time using in vitro blank urine pools fortified with a standard mixture of all six VNAs. Over a 24-day period, analytes were monitored in samples stored at ∼20°C (collection temperature), 4-10°C (transit temperature) and -20 and -70°C (long-term storage temperatures). All six analytes were stable for 24 days at all temperatures (n = 15). The analytes were then analyzed over a longer time period at -70°C; all analytes were stable for up to 1 year (n = 62). A subset of 44 samples was prepared as a single batch and stored at -20°C, the temperature at which prepared samples are stored. These prepared samples were run in duplicate weekly over 10 weeks, and all six analytes were stable over the entire period (n = 22).Explore Compound Types